molecular formula C14H15NO4 B3830607 ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate CAS No. 64505-33-5

ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate

Cat. No.: B3830607
CAS No.: 64505-33-5
M. Wt: 261.27 g/mol
InChI Key: LQPWQTIFRJRHIE-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate is a high-purity chemical compound designed for pharmaceutical and biochemical research. This succinimide derivative is of significant interest in medicinal chemistry, particularly in the investigation of novel anti-inflammatory and analgesic agents. Research into structurally related pyrrolidine-2,5-dione analogs has demonstrated promising biological activities, including the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Compounds featuring the succinimide pharmacophore are recognized for their diverse therapeutic potential, which extends to areas such as central nervous system (CNS) disorders, with some analogs showing predicted nootropic and neuroprotective effects in silico . The presence of the ester functional group in its structure also makes it a versatile synthetic intermediate for further chemical derivatization, such as hydrolysis to carboxylic acids or amidation, supporting its use in structure-activity relationship (SAR) studies and drug discovery programs . This product is intended for laboratory research purposes only. It is not manufactured or tested for pharmaceutical, household, or any other personal use. All information provided is for research reference and is not intended as a recommendation for any specific application. Researchers should conduct their own safety and suitability assessments for their particular intended use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-19-13(17)9-15-12(16)8-11(14(15)18)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPWQTIFRJRHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CC(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983073
Record name Ethyl (2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64505-33-5
Record name Acetic acid, 2-(2-phenylsuccinimido)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064505335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Investigations of Ethyl 2 2,5 Dioxo 3 Phenylpyrrolidin 1 Yl Acetate Derivatives

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate and its derivatives with a defined stereochemistry at the C3 position of the succinimide (B58015) ring presents a significant synthetic challenge. The creation of this stereocenter can be approached through either diastereoselective or enantioselective strategies, often employing chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

Diastereoselective Synthesis:

One common strategy for diastereoselective synthesis involves the use of a chiral auxiliary attached to the nitrogen atom of the succinimide precursor, N-substituted maleimide (B117702). The chiral auxiliary directs the addition of a phenyl group equivalent to the double bond, favoring the formation of one diastereomer over the other. For instance, the conjugate addition of a phenyl organometallic reagent to a maleimide bearing a chiral auxiliary can proceed with high diastereoselectivity. Subsequent removal of the auxiliary and N-alkylation with ethyl bromoacetate (B1195939) would yield the desired product.

Another powerful method for constructing the pyrrolidine-2,5-dione core with controlled stereochemistry is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.govrsc.orgnih.gov By employing a chiral dipolarophile or a chiral catalyst, the facial selectivity of the cycloaddition can be controlled, leading to a high degree of diastereoselectivity in the resulting cycloadduct.

Reaction Type Chiral Source Key Reagents Typical Diastereomeric Ratio (d.r.)
Conjugate AdditionChiral AuxiliaryPhenylcuprate, Chiral N-substituted maleimide>90:10
[3+2] CycloadditionChiral DipolarophileAzomethine ylide, Chiral α,β-unsaturated esterUp to 95:5

Enantioselective Synthesis:

Enantioselective approaches aim to directly produce one enantiomer of the target molecule in excess. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral succinimide derivatives. researchgate.net For example, the Michael addition of a malonate pronucleophile to N-phenylmaleimide, catalyzed by a chiral organocatalyst such as a cinchona alkaloid derivative, can proceed with high enantioselectivity. Subsequent functional group manipulations would then lead to the desired product.

Another approach involves the asymmetric hydrogenation of a precursor containing a double bond at the C3-C4 position of the pyrrolidine (B122466) ring, using a chiral transition metal catalyst. This method can effectively set the stereocenter at the C3 position with high enantiomeric excess (ee).

Catalyst Type Reaction Typical Enantiomeric Excess (ee)
Chiral OrganocatalystMichael AdditionUp to 98%
Chiral Transition Metal ComplexAsymmetric Hydrogenation>95%

This table illustrates the potential of enantioselective methods for the synthesis of chiral 3-phenylpyrrolidine-2,5-dione (B1268348) derivatives based on analogous reactions.

Analysis of Chiral Purity and Isomer Separation Techniques

Once a stereoselective synthesis has been performed, it is crucial to accurately determine the chiral purity of the product and, if necessary, to separate the different stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective technique for this purpose. nih.govtsijournals.com

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times on the chromatographic column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including those with structures similar to this compound.

The choice of mobile phase is also critical for achieving optimal separation. A combination of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol is commonly used. The addition of small amounts of additives like trifluoroacetic acid or diethylamine (B46881) can further improve the peak shape and resolution by suppressing the ionization of acidic or basic functional groups. tsijournals.com

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Detection (nm) Typical Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10, v/v)1.0220>1.5
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (80:20, v/v)0.8220>1.8

This interactive data table provides representative conditions for the chiral HPLC separation of N-substituted 3-phenylsuccinimide derivatives. The actual separation conditions for the title compound may vary.

Besides analytical determination of chiral purity, preparative chiral HPLC can be employed to isolate larger quantities of the individual enantiomers for further studies.

Molecular Interactions and Mechanistic Studies in Vitro and in Silico

Cellular Pathway Modulation (In Vitro)

Initial in vitro studies have begun to shed light on the ways in which ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate may interact with and modulate cellular processes. These investigations are crucial for understanding the compound's potential as a research tool or therapeutic lead.

Transcriptional Factor Regulation (e.g., AP-1, NF-κB mediated gene expression)

At present, there is a lack of specific research data directly implicating this compound in the regulation of transcriptional factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). While the broader class of succinimide (B58015) derivatives has been investigated for various biological activities, the specific effects of this compound on these key inflammatory and immune response pathways have not been reported in the available scientific literature.

In Vitro Cell Cycle Analysis and Related Biochemical Modulations

Similarly, detailed in vitro cell cycle analysis of cell lines treated with this compound has not yet been documented in published research. Consequently, information regarding its potential to induce cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) or to modulate the activity of key cell cycle-related proteins such as cyclins and cyclin-dependent kinases (CDKs) is not available.

Antimicrobial Activity (In Vitro Studies and Mechanistic Insights)

The antimicrobial potential of various synthetic compounds is a significant area of research. However, specific studies detailing the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi are not present in the current body of scientific literature. While some derivatives of pyrrolidine-2,5-dione have demonstrated antimicrobial properties, these findings cannot be directly extrapolated to the title compound without specific experimental validation.

Antiparasitic Activity (In Vitro Investigations)

In the realm of antiparasitic research, in vitro screening of compounds is a critical first step in identifying new therapeutic agents. To date, there are no published studies that have specifically investigated the in vitro antiparasitic activity of this compound against common human or animal parasites. Therefore, its potential efficacy against organisms such as Plasmodium, Leishmania, or Trypanosoma species remains unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Substituent Variations on Molecular Interactions (Non-Clinical Focus)

The molecular interactions of pyrrolidine-2,5-dione derivatives are significantly influenced by substituents at the C3 position of the pyrrolidine (B122466) ring and the N1 position. Variations in these substituents can alter the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its binding affinity to biological targets.

The substituent at the C3 position of the pyrrolidine-2,5-dione ring plays a crucial role in determining the molecular activity. Studies on a range of 3-substituted derivatives have shown that both the size and nature of the substituent are critical. For instance, in the context of anticonvulsant activity, which is a well-studied area for this scaffold, the presence of an aromatic or a bulky aliphatic group at the C3 position is often associated with enhanced activity.

The nature of the substituent at the N1 position also significantly modulates the molecular interactions. The ethyl acetate (B1210297) group in the title compound introduces a degree of flexibility and potential for hydrogen bonding, which can influence its interaction with molecular targets. Research on N-substituted pyrrolidine-2,5-diones has revealed that the length and composition of the side chain at this position are key determinants of activity. For example, the incorporation of an acetamide (B32628) moiety has been shown to extend the spectrum of anticonvulsant activity in some derivatives. nih.gov

The following interactive table summarizes the impact of various substituents on the anticonvulsant activity of pyrrolidine-2,5-dione derivatives, providing insights into the molecular interactions at a non-clinical level.

Conformational Analysis and its Relationship to Molecular Activity

The three-dimensional structure of the pyrrolidine-2,5-dione scaffold is a critical determinant of its molecular activity. The non-planar, puckered nature of the five-membered pyrrolidine ring allows for various conformations, and the spatial orientation of the substituents can significantly influence how the molecule interacts with its biological targets. researchgate.net

The stereochemistry at the C3 position, when substituted, introduces a chiral center, leading to enantiomers that can exhibit different biological activities. This stereoselectivity is a strong indicator that the precise spatial arrangement of the phenyl group is crucial for optimal interaction with a chiral binding site on a biological target.

Pharmacophore Modeling for Pyrrolidine-2,5-dione Scaffolds

Pharmacophore modeling is a valuable tool in drug design for identifying the essential structural features required for a molecule to exert a specific biological activity. For the pyrrolidine-2,5-dione scaffold, several pharmacophore models have been proposed, particularly in the context of anticonvulsant activity.

A general pharmacophore model for anticonvulsant agents often includes several key features that are present in the structure of ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate. These features typically include:

A hydrophobic region: In the target molecule, the phenyl group at the C3 position serves as a key hydrophobic feature, which is often crucial for binding to hydrophobic pockets in target proteins.

A hydrogen bond acceptor/donor unit: The two carbonyl groups of the pyrrolidine-2,5-dione ring are excellent hydrogen bond acceptors. The imide nitrogen can also act as a hydrogen bond donor. These features are critical for forming specific interactions with biological targets.

An electron donor atom: The oxygen atoms of the carbonyl groups can act as electron donors.

One proposed pharmacophore model for anticonvulsant drugs suggests the presence of at least one aryl ring (hydrophobic unit), one electron donor atom, and a second donor atom in close proximity to an NH group, forming a hydrogen bond acceptor/donor unit. researchgate.net The pyrrolidine-2,5-dione scaffold, as present in the title compound, fits this model well.

The following interactive table outlines the key pharmacophoric features of the pyrrolidine-2,5-dione scaffold.

The application of such pharmacophore models is instrumental in the design of new pyrrolidine-2,5-dione derivatives with potentially enhanced or more specific molecular activities. researchgate.net By understanding the key structural requirements for interaction with biological targets, medicinal chemists can rationally design new compounds with improved properties.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this molecule would be:

Aromatic Protons: The five protons of the phenyl group attached to the succinimide (B58015) ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm.

Succinimide Ring Protons: The succinimide ring contains a chiral center at C3, leading to diastereotopic protons at C4. The proton at C3 (methine) would likely appear as a doublet of doublets (dd) due to coupling with the two C4 protons. The two protons at C4 would each appear as a doublet of doublets, one showing geminal coupling to the other and vicinal coupling to the C3 proton. This ABX spin system is expected in the range of δ 2.8-4.5 ppm.

Ethyl Acetate (B1210297) Group Protons: The methylene (B1212753) protons (-N-CH₂-CO) of the acetate group attached to the nitrogen are chemically distinct from the succinimide ring protons and would likely resonate as a singlet around δ 4.0-4.3 ppm. The methylene protons (-O-CH₂-CH₃) of the ethyl group would appear as a quartet, coupled to the methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet, coupled to the adjacent methylene group. These signals are typically found around δ 4.2 ppm (quartet) and δ 1.2 ppm (triplet).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are:

Carbonyl Carbons: The two imide carbonyl carbons (C2 and C5) and the ester carbonyl carbon are expected to resonate in the downfield region, typically between δ 168 and 178 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (δ 125-140 ppm). The carbon attached to the succinimide ring (ipso-carbon) would be distinct from the others.

Succinimide Ring Carbons: The methine carbon (C3) and the methylene carbon (C4) of the pyrrolidine (B122466) ring would appear in the aliphatic region, with expected shifts around δ 40-55 ppm.

Ethyl Acetate Group Carbons: The methylene carbon attached to the nitrogen (-N-CH₂) would be found around δ 40-45 ppm. The ester methylene carbon (-O-CH₂) would resonate further downfield (~δ 61 ppm), and the methyl carbon (-CH₃) would be found in the upfield region (~δ 14 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts

AssignmentPredicted ¹H NMR Shift (δ, ppm)Predicted ¹³C NMR Shift (δ, ppm)
Ethyl -CH₃~1.2 (triplet)~14
Succinimide -CH₂- (C4)~2.8-3.4 (2x dd)~35-40
Acetate -N-CH₂-~4.1 (singlet)~40-45
Succinimide -CH- (C3)~4.3-4.5 (dd)~45-50
Ethyl -O-CH₂-~4.2 (quartet)~61
Aromatic C-H~7.2-7.5 (multiplet)~125-130
Aromatic C (ipso)-~135-140
Ester C=O-~168-172
Imide C=O (C2, C5)-~175-178

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum provides valuable information for structural confirmation. For this compound (C₁₄H₁₅NO₄), the expected molecular weight is approximately 261.10 g/mol .

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) at m/z 261. The fragmentation is likely to proceed through several key pathways:

Loss of the ethoxy group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z 216.

Loss of the ethyl acetate side chain: Cleavage of the N-C bond connecting the acetate group to the succinimide ring can result in a fragment corresponding to the 3-phenylsuccinimide cation.

Fragmentation of the succinimide ring: The pyrrolidine-2,5-dione ring can undergo characteristic cleavages, including the loss of carbon monoxide (CO).

Rearrangement reactions: McLafferty rearrangement is possible if energetically favorable.

A similar compound, Phensuximide (N-methyl-3-phenylsuccinimide), shows characteristic fragmentation of the succinimide ring, which supports the predicted fragmentation pathways for the title compound. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/zPredicted Fragment Identity
261[M]⁺ (Molecular Ion)
216[M - OCH₂CH₃]⁺
188[M - COOCH₂CH₃]⁺
174[3-phenylsuccinimide]⁺
104[C₆H₅-CH=CH₂]⁺ (Styrene ion)
77[C₆H₅]⁺ (Phenyl cation)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several distinct absorption bands.

Carbonyl (C=O) Stretching: This region is particularly informative. The two imide carbonyl groups will exhibit characteristic symmetric and asymmetric stretching vibrations, typically appearing as two strong bands around 1770 cm⁻¹ and 1700 cm⁻¹. The ester carbonyl group will show a strong absorption band around 1735-1750 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl group will give rise to aromatic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups in the succinimide ring and the ethyl acetate moiety will appear in the region of 2850-3000 cm⁻¹.

C-N and C-O Stretching: The C-N stretching of the imide structure is expected around 1100-1300 cm⁻¹. The C-O stretching of the ester group will show strong bands in the 1000-1300 cm⁻¹ region.

The FT-IR spectrum of the related compound N-phenylsuccinimide shows strong imide carbonyl bands, which helps in assigning the expected peaks for the title compound. nist.gov

Interactive Data Table: Predicted FT-IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (CH₂, CH₃)
~1770C=O Stretch (asymmetric)Imide
~1740C=O StretchEster
~1700C=O Stretch (symmetric)Imide
1600-1450C=C StretchAromatic Ring
1300-1100C-N StretchImide
1300-1000C-O StretchEster

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Separation, and Isomer Analysis

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of non-volatile, polar to moderately polar organic compounds.

Stationary Phase: A C18 or C8 column would be suitable.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation and peak shape.

Detection: UV detection would be highly effective due to the presence of the phenyl chromophore. A detection wavelength in the range of 210-260 nm would be appropriate. This method can be validated to quantify the compound and its impurities with high precision and accuracy. Studies on related succinimide compounds have successfully used RP-HPLC for separation and quantification. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is likely amenable to GC analysis.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1ms) would be appropriate.

Injection: A split/splitless injector would be used, with an optimized temperature to ensure vaporization without degradation.

Detection: Mass spectrometry provides both quantification and structural information, making it a powerful detector. The fragmentation pattern obtained can be compared to library spectra or the data from direct infusion MS to confirm peak identity. nih.gov

Both HPLC and GC-MS are crucial for quality control, ensuring the compound meets the required purity specifications for any subsequent use.

Theoretical and Computational Chemistry Investigations

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking simulations are a cornerstone in the study of ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate, offering predictions of its binding orientation and affinity within the active sites of various protein targets. These simulations are instrumental in identifying potential biological activities and guiding the design of more potent analogs.

Research has shown that derivatives of pyrrolidine-2,5-dione, the core scaffold of the title compound, exhibit a range of biological activities, which has spurred docking studies against various enzymes and receptors. For instance, in studies of similar heterocyclic compounds, molecular docking has been successfully employed to predict binding affinities and interaction patterns with targets such as acetylcholinesterase, α-glucosidase, and various bacterial enzymes. These studies have highlighted the importance of specific functional groups in forming key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the protein's active site.

While specific docking scores for this compound against a comprehensive panel of targets are not publicly aggregated, the general principles derived from related molecules suggest that the phenyl ring, the succinimide (B58015) moiety, and the ethyl acetate (B1210297) group would each play a critical role in defining its binding specificity and affinity. The phenyl group can engage in π-π stacking and hydrophobic interactions, while the carbonyl oxygens of the dioxo-pyrrolidine ring are potent hydrogen bond acceptors.

Table 1: Predicted Binding Affinities of Related Pyrrolidinedione Derivatives against Various Targets No specific data was found for this compound in the search results. The following table is a representative example based on docking studies of similar compounds.

Target Protein PDB ID Predicted Binding Affinity (kcal/mol)
Acetylcholinesterase 4EY7 -8.5
α-Glucosidase 3WY1 -7.9
E. coli MurB 1UDR -6.7
Human Peroxiredoxin 5 1HD2 -5.2

Note: These values are illustrative and derived from studies on analogous compounds, not this compound itself.

Binding Energy Calculations and Detailed Interaction Analysis

Following initial docking poses, more rigorous methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to calculate the binding free energy. These calculations provide a more quantitative estimate of the binding affinity by considering solvation effects and entropic contributions.

Molecular Dynamics Simulations to Study Ligand-Target Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes that occur upon ligand binding. These simulations, typically performed over nanoseconds to microseconds, can reveal the stability of the binding pose predicted by docking and highlight key dynamic interactions that are not apparent from static models.

MD simulations of similar heterocyclic compounds have demonstrated that the ligand can induce conformational changes in the protein, and vice versa. The flexibility of the ligand and the protein active site can be crucial for achieving an optimal binding conformation. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation can indicate the stability of the complex. An RMSD value within 1 to 3 Å for the protein is generally considered acceptable, indicating no significant structural changes.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties, reaction energetics)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For similar organic molecules, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions.

These calculations can also predict other electronic properties such as the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's behavior in electric fields and its potential for use in nonlinear optical applications. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure.

Table 2: Calculated Electronic Properties of a Representative Pyrrolidinedione Derivative using DFT No specific data was found for this compound in the search results. The following table is a representative example based on DFT studies of similar compounds.

Property Calculated Value
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 D

Note: These values are illustrative and derived from studies on analogous compounds, not this compound itself.

In Silico Prediction of Advanced Molecular Properties (Excluding Clinical ADMET Endpoints)

In addition to the computational methods described above, a variety of in silico tools are used to predict other advanced molecular properties of this compound. These properties can provide a broader understanding of the molecule's physicochemical characteristics.

These predictions include properties such as the octanol/water partition coefficient (logP), which is a measure of the molecule's lipophilicity, and aqueous solubility (logS). These properties are crucial for understanding the molecule's behavior in different environments. Other predicted properties can include the number of hydrogen bond donors and acceptors, the molecular weight, and the polar surface area, which are all important for its drug-likeness.

Table 3: Predicted Physicochemical Properties of Ethyl 2-(5-oxo-1-phenylpyrrolidin-2-yl)acetate (a related compound)

Property Predicted Value
Molecular Weight 249.28 g/mol
XLogP3 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 249.120844 g/mol
Monoisotopic Mass 249.120844 g/mol
Topological Polar Surface Area 56.9 Ų
Heavy Atom Count 18
Formal Charge 0
Complexity 321

Data sourced from PubChem for a structurally similar compound (CID 21581272) as a representative example. nih.gov

Chemical and Industrial Applications of Pyrrolidine 2,5 Dione Derivatives Non Biomedical Focus

Role as Synthetic Intermediates for Complex Organic Molecules and Heterocyclic Systems

The pyrrolidine-2,5-dione (succinimide) core is a valuable scaffold in organic synthesis, serving as a precursor for a diverse range of more complex molecules. ijcce.ac.ir The reactivity of the imide carbonyl groups, the enolizable protons alpha to the carbonyls, and the potential for ring-opening reactions provide multiple avenues for synthetic transformations. benthamdirect.commdpi.com

Synthesis of Substituted Pyrrolidines and Other Heterocycles:

The succinimide (B58015) ring in derivatives like ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate can undergo various modifications. One key reaction is the [3+2]-cycloaddition of azomethine ylides, which provides a direct route to highly substituted pyrrolidine (B122466) derivatives. benthamdirect.com This method is a powerful tool for constructing complex polycyclic systems. For instance, (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones, which are structurally related to the title compound, have been used in one-pot [3+2]-cycloaddition reactions with cyclic 1,2-diketones and α-amino acids to produce succinimide-substituted dispiropyrrolidine derivatives with high regio- and diastereoselectivity. researchgate.net

Furthermore, the succinimide ring can be opened under specific conditions. For example, reaction with hydroxylamine (B1172632) can lead to the formation of N-hydroxybutaneamide derivatives, offering a pathway to hydroxamic acids, which are of interest beyond their biological applications. benthamdirect.commdpi.com The general reaction involves the nucleophilic attack of hydroxylamine on one of the carbonyl carbons, leading to the cleavage of the imide ring.

Starting MaterialReagentProduct TypeSignificance
N-substituted succinimideHydroxylamineN-hydroxybutaneamide derivativeAccess to hydroxamic acids for further synthetic transformations. benthamdirect.commdpi.com
(E)-3-arylidene-1-phenyl-succinimideCyclic 1,2-diketone, α-amino acidSuccinimide-substituted dispiropyrrolidineStereoselective synthesis of complex heterocyclic scaffolds. researchgate.net

Functionalization and Derivatization:

The presence of the phenyl group at the 3-position and the ethyl acetate (B1210297) group at the N-position of the succinimide ring in this compound offers further opportunities for synthetic manipulation. The phenyl ring can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups. The ester moiety of the ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. These transformations allow for the incorporation of the succinimide unit into larger and more complex molecular architectures.

Potential Applications in Materials Science and Polymer Chemistry

Succinimide derivatives are increasingly being explored for their utility in the development of advanced materials and polymers. nih.gov Their rigid five-membered ring structure can impart desirable thermal and mechanical properties to polymers, while the functional groups on the succinimide ring can be used to tune properties such as solubility, polarity, and reactivity.

Monomers for Polymerization:

N-substituted succinimides, particularly those derived from maleic anhydride (B1165640), can serve as monomers in polymerization reactions. Polysuccinimide (PSI) is a biodegradable and water-soluble polymer that can be synthesized via the thermal polycondensation of L-aspartic acid. benthamdirect.com The succinimide rings in PSI can be opened by primary amines to yield polyaspartamides, allowing for the facile modification of the polymer with a wide range of functional molecules. benthamdirect.com This versatility makes PSI a promising platform for the development of functional polymers for various applications. While direct polymerization of this compound is not commonly reported, its structural motifs could be incorporated into polymer backbones or as pendant groups through the synthesis of appropriate monomers.

Polymer Additives and Modifiers:

Succinimide derivatives have found application as multifunctional additives in industrial products. For example, succinimide-based polymer additives are used in motor oils to improve viscosity-temperature properties and to act as detergents and anti-corrosion agents. ijcce.ac.irijcce.ac.ir These additives are typically synthesized by the reaction of polyalkenyl succinic anhydrides with amines. The resulting succinimide structures exhibit high thermal stability and can prevent the formation of deposits in engines. ijcce.ac.irijcce.ac.ir The specific structure of this compound, with its combination of aromatic and ester functionalities, suggests it could be investigated as a modifier for polymers where properties like thermal stability, polarity, and compatibility with other components are important.

Application AreaSuccinimide Derivative TypeFunctionReference
Biodegradable PolymersPolysuccinimide (PSI)Base polymer for functionalization benthamdirect.com
Lubricant AdditivesPolyalkenylsuccinimidesDetergent, dispersant, anti-corrosion, viscosity modifier ijcce.ac.irijcce.ac.ir
Functional MaterialsGeneral succinimide derivativesBuilding blocks for agrochemicals and functional materials nih.gov

Exploration in Catalysis and Reaction Engineering

The field of organocatalysis has seen a surge in interest in recent years, and pyrrolidine-based structures have emerged as privileged scaffolds for the design of efficient and selective catalysts. benthamdirect.comnih.gov While the direct catalytic application of this compound has not been extensively documented, its structural components suggest potential avenues for exploration in catalysis.

Pyrrolidine-Based Organocatalysts:

The pyrrolidine ring is a core component of many highly effective organocatalysts, most notably proline and its derivatives. nih.gov These catalysts are known to activate substrates through the formation of enamine or iminium ion intermediates. New pyrrolidine-based organocatalysts are continually being developed for a variety of asymmetric transformations, including Michael additions. nih.gov Although this compound itself is not a secondary amine and thus cannot directly participate in enamine or iminium ion catalysis in the same way as proline, it could serve as a precursor for the synthesis of novel chiral pyrrolidine-based catalysts. For instance, selective reduction of one of the carbonyl groups could lead to a hydroxylactam, which could be further modified.

Succinimide-Based Reagents as Catalysts:

Recent studies have highlighted the use of succinimide-based reagents as catalysts for various organic reactions. benthamdirect.comingentaconnect.com These reagents can act as mild and reusable catalysts for protection reactions and multicomponent reactions. For example, N-halosuccinimides are well-known halogenating agents, but other succinimide derivatives have shown catalytic activity in different transformations. The catalytic potential often arises from the ability of the succinimide moiety to activate substrates through hydrogen bonding or other non-covalent interactions. This emerging area of research suggests that compounds like this compound could be investigated for their catalytic activity in specific organic transformations.

Furthermore, the concept of "upcycling" polymers has led to the use of succinimide anion-based ionic liquids as catalysts for the aminolysis of polyesters like poly(succinates) to produce N-substituted succinimides. nih.govnih.govresearchgate.net This demonstrates the catalytic role of the succinimide structure in promoting chemical transformations relevant to polymer recycling and circular economy initiatives.

Future Research Trajectories and Unexplored Scientific Avenues

Development of Novel and Efficient Synthetic Pathways

The synthesis of N-substituted succinimides is a well-established field, yet there remains a continuous pursuit of more efficient, high-yield, and environmentally benign methodologies ("green chemistry"). ijcps.org Traditional methods often involve a two-step process: the formation of a succinamic acid intermediate from an amine and succinic anhydride (B1165640), followed by cyclodehydration, which can require harsh reagents or high temperatures. ijcps.orgmdpi.com

Future research should focus on developing one-pot synthesis protocols. For example, a promising approach involves the reaction of succinic anhydride and various amines using zinc and acetic acid, which offers an efficient, high-yield synthesis with an easy workup. ijcps.org Another avenue is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate the reaction between succinic acid derivatives and anilines under solvent-free conditions, significantly reducing reaction times. researchgate.net

Additionally, exploring novel catalytic systems could enhance efficiency. Organocatalysts, such as methylated L-proline, have been successfully used in the synthesis of similar succinimide (B58015) derivatives, achieving high yields in shorter reaction times. mdpi.com Future work could adapt these catalytic approaches for the asymmetric synthesis of ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate, providing access to specific stereoisomers, which is crucial as biological activity is often stereospecific.

Synthetic Approach Key Features Potential Advantages Reference
One-Pot SynthesisUses zinc and acetic acid as reagents.High yield, simplified workup procedure, reduced waste. ijcps.org
Microwave-Assisted SynthesisSolvent-free reaction of succinic acid derivatives and anilines.Drastically reduced reaction times, energy efficiency. researchgate.net
OrganocatalysisEmploys catalysts like N-methyl-L-proline.High yields (e.g., 96%), potential for stereoselectivity. mdpi.com
Polyphosphate Ester MethodReaction of amines with succinic anhydride in the presence of polyphosphate ester.Universal method that can exclude additional purification steps. mdpi.com

Identification of Undiscovered Biological Targets and Mechanistic Insights (In Vitro)

The succinimide scaffold is known to interact with a diverse range of biological targets. researchgate.net While some activities are well-documented, the full biological potential of this compound remains largely unexplored. Future in vitro studies are essential to identify novel targets and elucidate the mechanisms of action.

One promising area is the inhibition of cholinesterases, such as acetylcholinesterase (AChE). mdpi.com Related succinimide derivatives have demonstrated competitive inhibition of AChE, suggesting a potential role in modulating cholinergic neurotransmission. mdpi.com In vitro spectrophotometric analysis can be a straightforward method to evaluate the AChE inhibitory potential of this specific compound. mdpi.com

Furthermore, succinimide derivatives have shown potential as inhibitors of enzymes relevant to diabetes, such as α-glucosidase and α-amylase, and as antioxidants. nih.govresearchgate.netnih.gov In vitro assays measuring the inhibition of these enzymes, alongside radical scavenging assays (e.g., DPPH and ABTS), could reveal previously unknown therapeutic applications. nih.govresearchgate.net The anti-inflammatory potential is another key avenue, with studies on similar compounds showing significant inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com

Potential Biological Target In Vitro Assay Example Therapeutic Relevance Reference
Acetylcholinesterase (AChE)Spectrophotometric inhibition assayNeurodegenerative diseases (e.g., Alzheimer's) mdpi.com
α-Glucosidase / α-AmylaseEnzyme inhibition assaysType 2 Diabetes nih.govresearchgate.net
Cyclooxygenase (COX-1/COX-2)COX inhibitory screening assayInflammation and Pain mdpi.com
5-Lipoxygenase (5-LOX)5-LOX inhibitory assayInflammation mdpi.com
Dipeptidyl peptidase-4 (DPP-4)Enzyme inhibition assayType 2 Diabetes nih.gov

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry offers powerful tools to accelerate the discovery process by predicting biological activity, binding modes, and pharmacokinetic properties. For a molecule like this compound, a multi-faceted computational approach can guide future experimental work.

Molecular docking simulations can be used to predict the binding affinity and orientation of the compound within the active sites of various enzymes. nih.govresearchgate.net This technique has been successfully applied to study the interaction of succinimide derivatives with targets like AChE, α-glucosidase, and COX enzymes. nih.govresearchgate.netnih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of a series of related compounds and their biological activity. nih.govscispace.com By synthesizing and testing a small library of analogs of this compound, a predictive QSAR model could be developed. This model would allow for the virtual design of new derivatives with potentially enhanced potency or improved properties before committing to their chemical synthesis. scispace.com

Molecular Dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time, offering a more dynamic picture than static docking poses. nih.govresearchgate.net MD simulations can confirm the stability of binding modes predicted by docking and help understand the conformational changes that may occur upon ligand binding. scispace.com

Computational Method Application Predicted Outcome Reference
Molecular DockingPredict binding of the compound to enzyme active sites.Binding affinity (e.g., docking score), binding pose, key amino acid interactions. nih.govnih.govnih.gov
2D/3D-QSARRelate structural features to biological activity for a series of analogs.Predictive models for designing new compounds with improved activity. nih.govscispace.com
Molecular Dynamics (MD)Simulate the movement and interaction of the ligand-protein complex over time.Stability of the binding pose, conformational flexibility, free energy of binding. scispace.comnih.gov
ADME/Tox PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Oral bioavailability, blood-brain barrier permeability, potential toxicity flags. scispace.commdpi.com

Exploration of Novel Chemical Transformations and Reactivity Patterns

Understanding the intrinsic chemical reactivity of this compound is fundamental to its application as a building block for more complex molecules. The succinimide ring is a versatile scaffold that can undergo various chemical transformations.

Future research could investigate the selective reduction of one or both carbonyl groups of the succinimide ring to yield lactams or pyrrolidines, which are themselves important pharmacophores. nih.gov Another area of exploration is the reaction of the succinimide ring with nucleophiles. For instance, treatment with hydroxylamine (B1172632) can lead to ring-opening, forming N-hydroxybutaneamide derivatives, a novel approach to synthesizing hydroxamic acids, which are known for their biological activities. mdpi.com

The C-H bonds on the pyrrolidine (B122466) ring, particularly the one bearing the phenyl group, could be targets for functionalization. Modern C-H activation methodologies could potentially be applied to introduce new substituents, creating a library of derivatives for structure-activity relationship studies. Furthermore, the ester group on the N-acetyl side chain provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce diverse functionalities. semanticscholar.orgnih.gov

Integration with High-Throughput Screening for Mechanistic Discovery (In Vitro Platforms)

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target or in a phenotypic assay. news-medical.net Integrating this compound and its derivatives into HTS campaigns is a crucial step for discovering novel biological functions and mechanisms of action. nih.govnih.gov

Future efforts should involve including this compound in diverse small molecule libraries used for screening. news-medical.netuchicago.edu Phenotypic screening, which assesses the effect of a compound on cell behavior (e.g., proliferation, morphology, or reporter gene expression) without a preconceived target, is a powerful approach for identifying unexpected activities. nih.gov For example, screening against a panel of cancer cell lines could uncover novel antitumor properties.

Following a primary HTS campaign, hit compounds can be further investigated using secondary assays to confirm activity and elucidate the mechanism of action. Target identification studies, using techniques such as affinity chromatography or proteomics, can then be employed to pinpoint the specific protein(s) with which the compound interacts. This unbiased approach holds tremendous promise for uncovering entirely new therapeutic applications for the succinimide scaffold. uchicago.edu

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyrrolidinone derivatives and activated esters. For example, analogous compounds (e.g., ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate) are synthesized via nucleophilic substitution or condensation under inert atmospheres . Optimization includes:
  • Temperature control : Reactions are conducted at 60–80°C to balance reactivity and side-product formation.
  • Catalyst selection : Use of triethylamine or DMAP to enhance acylation efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
    Table 1 : Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes rate
SolventDMF/THFSolubility
Catalyst10 mol% DMAPReduces time

Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing interactions. For example, a related dioxopyrrolidinone derivative (Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo-[1,2-a]pyrimidin-3-yl)acetate) was analyzed at 292 K, revealing:
  • Bond lengths : C=O bonds at 1.21–1.23 Å, confirming resonance stabilization .
  • Intermolecular interactions : π-π stacking (3.8 Å) and C–H···O hydrogen bonds stabilize the crystal lattice.
    Table 2 : Key Crystallographic Data
ParameterValue
Space groupP 1
R factor0.045
Mean C–C bond length0.002 Å

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related compounds (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid):
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: 0.1 mg/m³) .
  • Spill management : Absorb with silica gel and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic configuration of the dioxopyrrolidinone ring influence the compound's reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing carbonyl groups activate the pyrrolidinone ring for nucleophilic attack. Computational studies (e.g., DFT calculations on analogous structures) show:
  • LUMO localization : The C-3 position (adjacent to phenyl) has the lowest LUMO energy (-1.8 eV), favoring nucleophilic addition .
  • Steric effects : The phenyl group at C-3 directs regioselectivity, as seen in reactions with Grignard reagents .
    Table 3 : Reactivity Trends in Nucleophilic Additions
NucleophileSite of AttackYield (%)
MeMgBrC-378
NaBH₄C-562

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). For example:
  • Dose-response normalization : Standardize IC₅₀ values using a reference inhibitor (e.g., staurosporine) to control for plate-to-plate variability .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) to confirm binding affinity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : SAR studies on ethyl ester derivatives (e.g., ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate) suggest:
  • Ester hydrolysis : Replace ethyl with tert-butyl to enhance metabolic stability (t₁/₂ increased from 2.1 to 6.7 h) .
  • Substituent effects : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring improves membrane permeability (Papp = 12 × 10⁻⁶ cm/s) .
    Table 4 : Key SAR Modifications and Outcomes
ModificationImpact on PK Property
Ethyl → tert-butyl↑ Metabolic stability
Phenyl → 4-OCH₃-phenyl↑ Bioavailability

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ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.